Enhanced Lipophilicity Improves Phase Partitioning
4-Methoxy-3-methylphenylacetic acid exhibits a calculated Log P value of 1.97 [1]. This is significantly higher than the Log P of approximately 1.4 for 4-methoxyphenylacetic acid (CAS 104-01-8), which lacks the 3-methyl substituent [2]. The ~0.6 Log unit difference translates to a theoretical ~4-fold increase in partitioning into a non-polar organic phase under equivalent conditions, which can enhance extraction efficiency during workup and purification steps [3].
| Evidence Dimension | Lipophilicity (Calculated Log P) |
|---|---|
| Target Compound Data | 1.97 |
| Comparator Or Baseline | 4-Methoxyphenylacetic acid (CAS 104-01-8): ~1.4 |
| Quantified Difference | Δ Log P ≈ +0.57 |
| Conditions | In silico prediction (ACD/Labs or similar); standard conditions |
Why This Matters
Higher Log P facilitates more efficient extraction from aqueous reaction mixtures, reducing solvent volume and improving yield in multi-step syntheses.
- [1] ChemBase. 4513-73-9 | 4-Methoxy-3-methylphenylacetic acid. Log P: 1.9667442. View Source
- [2] PubChem. 4-Methoxyphenylacetic acid (CID 7690). XLogP3: 1.4. View Source
- [3] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
